2-[(4-chloro-2-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
The compound “2-[(4-chloro-2-fluorophenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It is derived from the combination of a 4-chloro-2-fluorophenyl group, an acetyl group, and a tetrahydroisoquinoline group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the 4-chloro-2-fluorophenyl group and the acetyl group. These groups could then be combined using a suitable coupling reaction. The tetrahydroisoquinoline group could be introduced in a subsequent step .Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent groups. The 4-chloro-2-fluorophenyl group would contribute a benzene ring substituted with chlorine and fluorine atoms. The acetyl group would introduce a carbonyl functionality, and the tetrahydroisoquinoline group would add a nitrogen-containing heterocyclic ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The benzene ring in the 4-chloro-2-fluorophenyl group could undergo electrophilic aromatic substitution reactions. The carbonyl group in the acetyl moiety could participate in nucleophilic addition reactions. The tetrahydroisoquinoline group could engage in reactions typical of nitrogen-containing heterocycles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of polar functional groups could influence its solubility in different solvents. The size and shape of the molecule could affect its boiling and melting points .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-15-6-5-13(16(19)10-15)9-17(21)20-8-7-12-3-1-2-4-14(12)11-20/h1-6,10H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVNWKZXRNQKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CC3=C(C=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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